molecular formula C15H12N2O3S B11833757 1-(Phenylsulfonyl)-1H-indole-3-carboxamide CAS No. 540740-49-6

1-(Phenylsulfonyl)-1H-indole-3-carboxamide

Cat. No.: B11833757
CAS No.: 540740-49-6
M. Wt: 300.3 g/mol
InChI Key: IYZZKHYPDJGMMI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxamide typically involves the reaction of indole derivatives with phenylsulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-indole-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens (for halogenation), alkyl halides (for alkylation), and acyl chlorides (for acylation). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1H-indole-3-carboxamide can be compared with other indole derivatives such as:

    1-(Phenylsulfonyl)pyrrole: Similar in structure but with a pyrrole ring instead of an indole ring.

    1-(Phenylsulfonyl)-1H-pyrazole: Another similar compound with a pyrazole ring.

Properties

CAS No.

540740-49-6

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

1-(benzenesulfonyl)indole-3-carboxamide

InChI

InChI=1S/C15H12N2O3S/c16-15(18)13-10-17(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H,(H2,16,18)

InChI Key

IYZZKHYPDJGMMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)N

Origin of Product

United States

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